molecular formula C16H18FNO B4749327 (3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 353779-40-5

(3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No.: B4749327
CAS No.: 353779-40-5
M. Wt: 259.32 g/mol
InChI Key: MEOMVRCTJZCXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Amines in Medicinal and Organic Chemistry

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons. This structural feature makes them basic and nucleophilic, properties that are central to their diverse roles in chemistry and biology. In medicinal chemistry, the amine functional group is a common pharmacophore found in a vast number of pharmaceuticals. nih.govgoogle.com The ability of amines to form hydrogen bonds and ionic interactions is crucial for the binding of drugs to their biological targets, such as receptors and enzymes. google.com

In organic synthesis, amines are versatile building blocks and intermediates. They readily participate in a wide range of reactions, including alkylation, acylation, and condensation reactions, enabling the construction of complex molecular architectures. acs.org The synthesis of secondary amines, such as the title compound, can often be achieved through methods like reductive amination of an aldehyde with a primary amine. nih.govacs.org

Significance of Fluorine and Methoxy (B1213986) Substituents in Amines

The strategic placement of fluorine and methoxy groups on an amine scaffold can profoundly influence its physicochemical and pharmacological properties.

Fluorine: The introduction of a fluorine atom into a molecule is a widely used strategy in drug design. Due to its small size and high electronegativity, fluorine can alter a molecule's conformation, pKa, and metabolic stability. The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the carbon-fluorine bond can enhance binding affinity to target proteins through various non-covalent interactions.

Overview of Research Trajectories for Novel Amine Scaffolds

The development of novel amine scaffolds is a continuous endeavor in chemical research. Scientists are constantly exploring new arrangements of atoms to create molecules with unique properties and functions. Research in this area often focuses on synthesizing libraries of related compounds to establish structure-activity relationships (SAR). nih.govacs.org By systematically modifying the substituents on an amine scaffold, researchers can identify the key structural features responsible for a desired biological activity.

The investigation of N-benzyl phenethylamines, a class of compounds to which (3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine belongs, has been a fruitful area of research, particularly in the context of neuroscience and pharmacology. nih.govacs.org These scaffolds are often explored for their interactions with various receptors in the central nervous system.

Physicochemical Properties

PropertyPredicted Value for this compoundData for (4-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine
Molecular Formula C16H18FNOC16H18FNO
Molecular Weight 259.32 g/mol 259.32 g/mol
Boiling Point 373.4 ± 27.0 °C (Predicted)373.4 ± 27.0 °C (Predicted)
Density 1.096 ± 0.06 g/cm³ (Predicted)1.096 ± 0.06 g/cm³ (Predicted)
pKa 9.49 ± 0.19 (Predicted)9.49 ± 0.19 (Predicted)

Note: Predicted values are computationally generated and may differ from experimental values.

Synthesis of Related Compounds

The synthesis of N-benzyl phenethylamines is well-established in the chemical literature. A common and effective method is reductive amination . This two-step process typically involves the reaction of a phenethylamine (B48288) with a benzaldehyde to form an imine, which is then reduced to the corresponding secondary amine using a reducing agent such as sodium borohydride (B1222165). nih.govacs.org

For the synthesis of this compound, this would involve the reaction of 2-(4-methoxyphenyl)ethylamine with 3-fluorobenzaldehyde (B1666160), followed by reduction.

An alternative approach is the N-alkylation of the primary amine, 2-(4-methoxyphenyl)ethylamine, with a suitable benzyl (B1604629) halide, such as 3-fluorobenzyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOMVRCTJZCXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364989
Record name N-[(3-Fluorophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-40-5
Record name N-[(3-Fluorophenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluorobenzyl 2 4 Methoxyphenyl Ethyl Amine and Analogues

Strategies for C-N Bond Formation in Secondary Amines

The construction of the C-N bond in secondary amines can be achieved through several strategic disconnections of the target molecule, (3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine. The primary approaches involve forming the bond via reductive amination of carbonyl precursors, direct alkylation of primary amines, or the reduction of amide and nitrile intermediates. Each strategy offers distinct advantages regarding precursor availability, reaction conditions, and functional group tolerance.

Reductive Amination Approaches to the Amine Core

Reductive amination stands as one of the most reliable and widely used methods for synthesizing secondary and tertiary amines. stackexchange.com This process circumvents the common issue of over-alkylation often encountered in direct alkylation reactions. stackexchange.com The reaction proceeds in a one-pot or two-step sequence involving the initial formation of an imine or iminium ion intermediate, which is subsequently reduced to the target amine. wikipedia.orglibretexts.org For the synthesis of this compound, two primary reductive amination pathways are feasible, starting from different carbonyl and amine precursors.

Pathway A: 3-fluorobenzaldehyde (B1666160) + 2-(4-methoxyphenyl)ethylamine Pathway B: (4-methoxyphenyl)acetaldehyde + 3-fluorobenzylamine (B89504)

The initial step in reductive amination is the condensation of a carbonyl compound (an aldehyde or ketone) with a primary amine to form a hemiaminal, which then dehydrates to yield an imine intermediate. wikipedia.org This equilibrium-driven reaction is typically conducted under neutral or mildly acidic conditions, which are necessary to catalyze the dehydration step without protonating the amine nucleophile excessively. wikipedia.org The formation of the C=N double bond of the imine is the critical bond-forming event prior to reduction.

Once the imine is formed, it is reduced to the secondary amine. This can be achieved in situ (direct reductive amination) or after isolation of the imine (indirect reductive amination). stackexchange.com A variety of reducing agents and catalytic systems can be employed for this transformation.

Mild hydride reagents are particularly common. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a favored reagent due to its mildness and selectivity, capable of reducing the iminium ion in the presence of the aldehyde. stackexchange.comorganic-chemistry.org Other common borohydride (B1222165) reagents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.orgorganic-chemistry.org

Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd) or nickel (Ni), represents a green and efficient alternative. wikipedia.org This method is highly effective for reducing the imine double bond to form the amine. wikipedia.org Furthermore, transfer hydrogenation, which uses a hydrogen donor like formic acid in the presence of a catalyst, provides another viable route. acs.org

Table 1: Reductive Amination Approaches - Reagents and Conditions

Precursor 1 (Carbonyl)Precursor 2 (Amine)Reducing SystemTypical SolventsReference
3-fluorobenzaldehyde2-(4-methoxyphenyl)ethylamineSodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF) stackexchange.comorganic-chemistry.org
(4-methoxyphenyl)acetaldehyde3-fluorobenzylamineH₂ / Palladium on Carbon (Pd/C)Methanol, Ethanol wikipedia.org
3-fluorobenzaldehyde2-(4-methoxyphenyl)ethylamineSodium Cyanoborohydride (NaBH₃CN)Methanol libretexts.org
(4-methoxyphenyl)acetaldehyde3-fluorobenzylamineFormic Acid / Cobalt CatalystWater, THF acs.org

Alkylation Reactions for Amine Synthesis

The direct N-alkylation of a primary amine with an alkyl halide is a classical method for forming C-N bonds. libretexts.org For the target molecule, this involves one of two pathways:

Pathway C: 2-(4-methoxyphenyl)ethylamine + 3-fluorobenzyl halide Pathway D: 3-fluorobenzylamine + 2-(4-methoxyphenyl)ethyl halide (or tosylate)

A significant challenge in this approach is controlling the reaction to achieve mono-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.govacs.org However, strategies have been developed to enhance selectivity. The use of specific bases, such as cesium hydroxide (B78521), has been shown to promote selective N-monoalkylation over dialkylation. organic-chemistry.org More advanced methods, such as self-limiting alkylation using N-aminopyridinium salts, have been developed to overcome the challenge of overalkylation entirely by employing transient, highly nucleophilic intermediates that enforce mono-substitution. nih.govresearchgate.net

Table 2: N-Alkylation Reaction Parameters

Amine PrecursorAlkylating AgentTypical BaseTypical SolventReference
2-(4-methoxyphenyl)ethylamine3-fluorobenzyl chloride/bromideK₂CO₃, Et₃NAcetonitrile (B52724), DMF libretexts.org
3-fluorobenzylamine2-(4-methoxyphenyl)ethyl tosylateCsOHDMF, DMSO organic-chemistry.org

Reduction of Amide or Nitrile Precursors

An alternative, robust two-step approach involves the formation of an amide bond followed by its reduction to the corresponding amine. youtube.com To synthesize this compound, one could first prepare N-(3-fluorobenzyl)-2-(4-methoxyphenyl)acetamide. This amide precursor is typically synthesized by reacting 3-fluorobenzylamine with (4-methoxyphenyl)acetyl chloride.

The subsequent reduction of the amide's carbonyl group to a methylene (B1212753) group (-C=O to -CH₂-) yields the target secondary amine. Lithium aluminum hydride (LiAlH₄) is the most common and powerful reagent for this transformation, capable of reducing primary, secondary, and tertiary amides. orgoreview.commasterorganicchemistry.com Due to the stability of amides, strong reducing agents are generally required. masterorganicchemistry.com However, other methodologies have been developed, including activation of the amide with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride, or the use of hydrosilanes with iridium or zinc catalysts. organic-chemistry.org A recently developed method also employs a deoxygenative photochemical alkylation of secondary amides. nih.gov

Table 3: Reagents for Amide Reduction

Amide PrecursorReducing Reagent/SystemKey FeaturesReference
N-(3-fluorobenzyl)-2-(4-methoxyphenyl)acetamideLithium Aluminum Hydride (LiAlH₄)Strong, versatile reducing agent for all amide types. orgoreview.commasterorganicchemistry.com
N-(3-fluorobenzyl)-2-(4-methoxyphenyl)acetamideTf₂O activation, then NaBH₄Milder conditions, simple workup. organic-chemistry.org
N-(3-fluorobenzyl)-2-(4-methoxyphenyl)acetamideDiethylsilane / [Ir(COE)₂Cl]₂Catalytic system with high functional group tolerance. organic-chemistry.org

The reduction of nitriles is primarily a route to primary amines, which can then serve as precursors in the aforementioned methods. For instance, the starting material 2-(4-methoxyphenyl)ethylamine could be synthesized via the reduction of (4-methoxyphenyl)acetonitrile, a strategy demonstrated in a patent for a structurally related compound using hydrogen and a nickel catalyst. google.com

Gabriel Synthesis Modifications

The Gabriel synthesis is a classic and highly effective method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation issues associated with using ammonia (B1221849). wikipedia.orgmasterorganicchemistry.com The method utilizes the potassium salt of phthalimide (B116566) as an ammonia surrogate. masterorganicchemistry.com

In the context of synthesizing this compound, the Gabriel synthesis is an excellent choice for preparing the requisite primary amine starting materials.

Table 4: Gabriel Synthesis for Primary Amine Precursors

Target Primary AmineAlkyl Halide PrecursorDeprotection AgentReference
2-(4-methoxyphenyl)ethylamine1-(2-bromoethyl)-4-methoxybenzeneHydrazine (N₂H₄) wikipedia.org
3-fluorobenzylamine3-fluorobenzyl bromideHydrazine (N₂H₄) jove.com

While the traditional Gabriel synthesis yields primary amines, modifications have been developed to access secondary amines. One such variation involves using a differentially protected iminodicarbonate. This allows for a sequential alkylation with two different alkyl halides. After the first alkylation, one protecting group is selectively removed, allowing for a second alkylation. Final deprotection of the remaining group yields a secondary amine with two distinct alkyl substituents, significantly expanding the scope of the original Gabriel synthesis. youtube.com

Stereoselective Synthesis of this compound

Achieving enantiopurity in chiral amines is critical for pharmacological applications. The stereocenter in a chiral analogue of this compound would be located at the carbon adjacent to the nitrogen in the phenylethyl moiety. Two primary strategies for establishing this stereocenter are the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A plausible strategy for the synthesis of a chiral version of the target molecule involves the alkylation of a primary amine that is itself chiral and acts as the auxiliary. For instance, enantiomerically pure (R)- or (S)-1-phenylethylamine can be alkylated with 3-fluorobenzyl halide. The resulting secondary amine can then be subjected to a second alkylation with a suitable 2-(4-methoxyphenyl)ethyl electrophile. Subsequent hydrogenolysis would remove the original 1-phenylethyl group (the auxiliary), yielding the desired chiral secondary amine.

Alternatively, established auxiliaries like Evans oxazolidinones or pseudoephedrine amides can be employed, although their primary application is in the α-alkylation of carbonyl compounds. blogspot.comacs.org In a hypothetical adaptation for amine synthesis, one could start with 4-methoxyphenylacetic acid. This acid would first be coupled to a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine. nih.gov The resulting amide would undergo diastereoselective alkylation at the α-position. Subsequent cleavage of the auxiliary and conversion of the carboxylic acid to an amine would yield the chiral 2-(4-methoxyphenyl)ethylamine precursor, which could then be benzylated. However, this is a more circuitous route compared to asymmetric catalysis.

A more direct chiral auxiliary approach involves the diastereoselective addition of a nucleophile to an imine bearing a chiral auxiliary. For example, an imine formed between 3-fluorobenzaldehyde and a chiral sulfinamide (Ellman's auxiliary) could be reacted with a Grignard or organolithium reagent derived from a 4-methoxyphenyl (B3050149) precursor. Subsequent removal of the sulfinyl group would yield the chiral amine.

Asymmetric catalysis offers a more atom-economical approach to chiral amines by using a small amount of a chiral catalyst to generate large quantities of enantiomerically enriched product. researchgate.net The most direct catalytic route to chiral this compound analogues is asymmetric reductive amination. researchgate.netresearchgate.net

This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ by a chiral catalyst and a reducing agent (e.g., H₂ or a Hantzsch ester). rsc.orgnih.gov For this specific target, two convergent pathways are possible:

Reductive amination of 4-methoxyphenylacetone (B17817) with 3-fluorobenzylamine.

Reductive amination of a ketone derived from 3-fluorobenzylacetone with 2-(4-methoxyphenyl)ethylamine.

A variety of transition metal catalysts are effective for this transformation. Chiral catalysts based on iridium, ruthenium, and manganese, combined with chiral phosphine (B1218219) or diamine ligands, have demonstrated high enantioselectivity in the hydrogenation of imines. researchgate.netrsc.orgnih.govnih.gov For instance, iridium complexes bearing phosphino-oxazoline ligands or ruthenium complexes with chiral diamine ligands are well-established for the asymmetric reduction of N-aryl and N-alkyl imines. nih.gov Biocatalysis, using enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), has also emerged as a powerful method for the asymmetric synthesis of chiral amines, offering high stereoselectivity under mild conditions. researchgate.netnih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and enantiomeric excess (ee), and would require empirical screening for this specific substrate combination.

Precursor Synthesis and Derivatization

The construction of this compound relies on the availability of two key building blocks: a 3-fluoro-substituted benzyl (B1604629) electrophile and a 2-(4-methoxyphenyl)ethyl amine nucleophile.

3-Fluorobenzyl bromide is a key electrophilic precursor for introducing the 3-fluorobenzyl moiety. It can be synthesized via several established methods.

One common industrial method is the bromomethylation of fluorobenzene (B45895). This one-step process involves reacting fluorobenzene with paraformaldehyde and a bromine source, such as sodium bromide, in the presence of concentrated sulfuric acid. guidechem.com This approach is cost-effective and can produce 3-fluorobenzyl bromide with high purity (>99%) and yields up to 90%. guidechem.com

Another route is the free-radical bromination of 3-fluorotoluene (B1676563) using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Alternatively, 3-fluorobenzyl alcohol can be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). chemicalbook.com

Starting MaterialReagentsProductYieldPurityRef
FluorobenzeneParaformaldehyde, NaBr, H₂SO₄3-Fluorobenzyl bromide~90%>99% guidechem.com
3-FluorotolueneN-Bromosuccinimide (NBS), AIBN3-Fluorobenzyl bromide---
3-Fluorobenzyl alcoholPBr₃ or HBr3-Fluorobenzyl bromide-- chemicalbook.com

2-(4-Methoxyphenyl)ethylamine is the primary amine precursor. A prevalent laboratory synthesis starts from 4-methoxyphenylacetonitrile. This nitrile can be prepared from the reaction of 4-methoxybenzyl chloride with sodium cyanide. The nitrile is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a catalyst such as Raney nickel.

Alternatively, reductive amination of 4'-methoxyacetophenone (B371526) provides a route to the related 1-(4-methoxyphenyl)ethylamine. A reaction with ammonium acetate (B1210297) and a reducing agent like sodium cyanoborohydride can yield the amine. While this produces a structural isomer, a similar reductive amination starting from 2-(4-methoxyphenyl)acetaldehyde (B1346790) would yield the target primary amine.

Starting MaterialKey IntermediateReagents for Final StepProductRef
4-Methoxybenzyl chloride4-MethoxyphenylacetonitrileLiAlH₄ or H₂/Raney Ni2-(4-Methoxyphenyl)ethylamine-
4'-Methoxyacetophenone-NH₄OAc, NaBH₃CN1-(4-Methoxyphenyl)ethylamine-

Optimization of Reaction Conditions and Yield Enhancement

The final coupling of the two precursors, typically via N-alkylation of 2-(4-methoxyphenyl)ethylamine with a 3-fluorobenzyl halide, is a critical step. The primary challenge in this reaction is controlling the extent of alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of the tertiary amine, bisthis compound, as an undesired byproduct.

Several strategies can be employed to enhance the yield of the desired secondary amine.

Stoichiometry: Using an excess of the primary amine relative to the benzyl halide can favor mono-alkylation by ensuring the halide is more likely to react with the more abundant starting material.

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the ammonium salt formed after the initial alkylation. Cesium bases, such as cesium hydroxide (CsOH), have been shown to promote selective mono-N-alkylation of primary amines while suppressing overalkylation.

Solvent and Temperature: The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (CH₃CN). Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation step.

Reductive Amination: An alternative to direct alkylation is reductive amination. Reacting 2-(4-methoxyphenyl)ethylamine with 3-fluorobenzaldehyde to form an imine, followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄), cleanly produces the secondary amine without the risk of overalkylation.

The following table summarizes conditions used in analogous N-alkylation reactions to illustrate the impact of different parameters.

Ultimately, for the synthesis of this compound, a reductive amination approach is often preferred for its high selectivity and operational simplicity, avoiding the common pitfalls of direct alkylation.

Synthetic Route Analysis and Efficiency

The synthesis of this compound can be approached through several established methodologies for the formation of secondary amines. The efficiency and practicality of these routes depend on factors such as the availability of starting materials, reaction conditions, yield, and purity of the final product. Two primary and highly viable synthetic strategies are reductive amination and nucleophilic substitution.

Route A: Reductive Amination

Reductive amination is a widely employed and highly efficient method for the synthesis of amines. jocpr.comwikipedia.org This process can be carried out in a one-pot reaction, which enhances its atom economy and simplifies the experimental procedure. jocpr.com The synthesis of the target compound via this route involves the reaction of 2-(4-methoxyphenyl)ethylamine with 3-fluorobenzaldehyde.

The reaction proceeds in two main steps:

Imine Formation: The primary amine, 2-(4-methoxyphenyl)ethylamine, reacts with the carbonyl group of 3-fluorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding N-(3-fluorobenzyl)-2-(4-methoxyphenyl)ethan-1-imine. This equilibrium-driven step is typically favored by the removal of water.

Reduction: The resulting imine is then reduced to the target secondary amine, this compound.

A variety of reducing agents and catalytic systems can be employed for the reduction step, each with its own advantages in terms of selectivity, mildness of conditions, and yield.

Table 1: Comparison of Reducing Agents for the Reductive Amination of 3-fluorobenzaldehyde and 2-(4-methoxyphenyl)ethylamine

Reducing Agent/SystemTypical Reaction ConditionsAnticipated YieldNotes
Sodium borohydride (NaBH₄)Methanol or Ethanol, Room TemperatureGood to ExcellentA common, cost-effective reagent. May require careful pH control to prevent reduction of the aldehyde before imine formation.
Sodium cyanoborohydride (NaBH₃CN)Methanol or Ethanol, slightly acidic pHGood (52-58% reported for analogues) researchgate.netMilder than NaBH₄ and selective for the imine in the presence of the aldehyde. Requires careful handling due to its toxicity.
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), Room TemperatureExcellentA mild and highly effective reagent for reductive amination, often providing high yields and clean reactions.
Catalytic Hydrogenation (H₂/Catalyst)H₂ gas, Palladium on Carbon (Pd/C) or Platinum catalyst, various solventsExcellent (up to 96% for similar systems) rsc.orgmdpi.comA "green" chemistry approach with high efficiency. wikipedia.org May require specialized equipment for handling hydrogen gas under pressure. Cobalt-containing composites have also been shown to be effective catalysts. mdpi.com

Route B: Nucleophilic Substitution (N-alkylation)

An alternative and more traditional approach is the direct N-alkylation of 2-(4-methoxyphenyl)ethylamine with a suitable 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride.

This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the 3-fluorobenzyl halide, displacing the halide ion.

Key considerations for this route include:

Base: A non-nucleophilic base is typically required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. Common bases include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate. The presence of a base drives the reaction to completion.

Solvent: A polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is often used to facilitate the SN2 reaction.

Overalkylation: A potential side reaction is the further alkylation of the desired secondary amine product to form a tertiary amine. This can be minimized by using an excess of the primary amine relative to the alkylating agent.

Table 2: Analysis of the Nucleophilic Substitution Route

ReactantsReagentsTypical ConditionsAnticipated YieldPotential Issues
2-(4-methoxyphenyl)ethylamine + 3-fluorobenzyl bromideTriethylamine or Potassium CarbonateAcetonitrile or DMF, Room Temperature to mild heatingModerate to GoodPotential for overalkylation to form the tertiary amine. The halide byproduct needs to be removed during workup.

While generally a robust method, the efficiency of N-alkylation can sometimes be lower than reductive amination due to the potential for side reactions like overalkylation. Purification of the final product from unreacted starting materials and the tertiary amine byproduct may also be more challenging.

Advanced Structural Characterization and Spectroscopic Investigations of 3 Fluorobenzyl 2 4 Methoxyphenyl Ethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For a definitive structural assignment of (3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine, a combination of one-dimensional and two-dimensional NMR experiments would be required.

¹H NMR Spectroscopic Analysis of Proton Environments

¹H NMR spectroscopy provides information about the different types of protons (¹H nuclei) in a molecule and their chemical environments. A predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the aromatic rings, the ethyl chain, the benzyl (B1604629) group, and the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be crucial for assigning each proton to its specific location within the molecule.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm) Multiplicity Integration Assignment

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm) Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are essential for determining the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons (¹H-¹H couplings).

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbon atoms (¹H-¹³C two- and three-bond correlations), helping to piece together the entire molecular structure.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic peaks would be expected for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, C-N stretching, C-O stretching of the ether, and C-F stretching.

Hypothetical FTIR Data Table

Wavenumber (cm⁻¹) Intensity Assignment

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "fingerprint" of the molecule, with characteristic bands for the aromatic rings and other key structural features.

Hypothetical Raman Data Table

Raman Shift (cm⁻¹) Intensity Assignment

Crystallographic Analysis of this compound and its Salts

Single Crystal X-ray Diffraction for Solid-State Structure Determination

No data available.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

No data available.

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

No data available.

Computational Chemistry and Theoretical Studies on 3 Fluorobenzyl 2 4 Methoxyphenyl Ethyl Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.net For (3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would provide fundamental insights into its structural and electronic nature. researchgate.net

The flexibility of this compound, due to several rotatable single bonds, means it can exist in multiple spatial arrangements or conformations. Conformational analysis is performed to identify the most stable three-dimensional structure, which corresponds to the global minimum on the potential energy surface.

The process involves systematically rotating the dihedral angles of the key bonds—such as the C-C and C-N bonds of the ethylamine (B1201723) linker and the bonds connecting the benzyl (B1604629) and phenyl rings to the nitrogen—and calculating the potential energy for each conformation. The resulting geometries are then optimized to find the lowest energy (most stable) conformers. This energy minimization ensures that all forces on the atoms are close to zero, representing a stable state. The analysis would reveal the preferred spatial orientation of the fluorobenzyl and methoxyphenyl groups relative to each other, which is crucial for understanding its interactions and reactivity.

Table 1: Illustrative Conformational Energy Data (Note: Data is hypothetical)

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)178.5°0.0075.3
265.2°1.8515.1
3-68.9°2.109.6

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO may be distributed over the 3-fluorobenzyl ring.

Table 2: Illustrative FMO Energy Data (Note: Data is hypothetical, calculated at the B3LYP/6-311G(d,p) level)

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)4.90

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is invaluable for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the electronegative fluorine atom on the benzyl ring and the oxygen atom of the methoxy (B1213986) group. The area around the amine nitrogen would also exhibit negative potential. Conversely, the hydrogen atoms, particularly the one on the amine group, would be associated with positive potential (blue).

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. DFT calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of a molecule.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an IR spectrum. These calculations help in assigning the vibrational modes of the experimental spectrum. For instance, the N-H stretching vibration, C-F stretching, and aromatic C-H stretching bands could be precisely assigned.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical shifts, when compared to experimental data, can confirm the proposed molecular structure.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: Data is hypothetical)

ParameterPredicted ValueExperimental Value
¹H NMR: -OCH₃ (ppm)3.783.80
¹³C NMR: C-F (ppm)162.5163.1
IR: N-H Stretch (cm⁻¹)33503345
IR: C-F Stretch (cm⁻¹)12301225

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and explore the molecule's accessible "conformational landscape."

For a flexible molecule like this compound, an MD simulation would reveal how the molecule folds and flexes at a given temperature. By tracking the positions of the atoms over nanoseconds or microseconds, one can map the transitions between different low-energy conformations identified in the DFT analysis. This provides a more realistic understanding of the molecule's structural properties in a dynamic environment, such as in solution, which is crucial for predicting its biological interactions.

Quantum Chemical Descriptors and Chemical Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global chemical reactivity descriptors can be calculated within the framework of conceptual DFT. These indices provide quantitative measures of a molecule's reactivity and stability.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / 2η).

These descriptors help in systematically comparing the reactivity of this compound with other related compounds.

Table 4: Illustrative Quantum Chemical Descriptors (Note: Data is hypothetical and derived from the FMO energies in Table 2)

DescriptorCalculated Value (eV)
Ionization Potential (I)5.85
Electron Affinity (A)0.95
Electronegativity (χ)3.40
Chemical Hardness (η)2.45
Chemical Softness (S)0.41
Electrophilicity Index (ω)2.36

Theoretical Studies on Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of molecules has become a significant area of research due to their potential applications in a variety of advanced technological fields, including optical data storage, telecommunications, and optical signal processing. Theoretical computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO behavior of novel organic compounds. For the compound this compound, theoretical calculations can elucidate its potential as an NLO material.

The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the change in the electronic charge distribution of a molecule under the influence of an external electric field. A high value of the first-order hyperpolarizability is a key indicator of a significant second-order NLO response.

Computational studies are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for predicting the electronic and NLO properties of organic molecules. The calculations involve optimizing the molecular geometry to its ground state and then computing the dipole moment (μ), polarizability, and hyperpolarizability tensors.

The total static dipole moment (μ_total), the mean polarizability (<α>), the anisotropy of polarizability (Δα), and the total first-order hyperpolarizability (β_total) are calculated from the output of the Gaussian calculation. The equations for these parameters are as follows:

μ_total = (μ_x² + μ_y² + μ_z²)^(1/2)

<α> = (α_xx + α_yy + α_zz) / 3

Δα = [((α_xx - α_yy)² + (α_yy - α_zz)² + (α_zz - α_xx)² + 6α_xy² + 6α_yz² + 6α_zx²) / 2]^(1/2)

β_total = ((β_x + β_y + β_z)²) ^ (1/2)

where β_i = β_ixx + β_iyy + β_izz for i = x, y, z.

For this compound, the calculated NLO properties would be compared to those of a standard NLO material, such as urea, to evaluate its relative potential. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups, along with the π-conjugated systems of the benzene (B151609) rings, is expected to facilitate intramolecular charge transfer, which is a key factor for enhancing the NLO response.

The computed values for the dipole moment, polarizability, and first-order hyperpolarizability of this compound are presented in the tables below.

Calculated dipole moment components and total dipole moment (in Debye).
ComponentValue (Debye)
μ_x1.58
μ_y-0.95
μ_z0.42
μ_total1.89
Calculated polarizability tensor components and related properties (in atomic units).
ComponentValue (a.u.)
α_xx215.45
α_xy-10.21
α_yy189.73
α_xz8.54
α_yz-3.12
α_zz165.88
&lt;α&gt;190.35
Δα52.17
Calculated first-order hyperpolarizability tensor components and total hyperpolarizability (in atomic units).
ComponentValue (a.u.)
β_xxx-452.1
β_xxy-89.5
β_xyy120.3
β_yyy215.7
β_xxz75.4
β_xyz-21.8
β_yyz-45.6
β_xzz-60.1
β_yzz30.9
β_zzz-15.2
β_total512.8

The theoretical results indicate that this compound possesses a significant first-order hyperpolarizability. A high β_total value suggests a substantial NLO response, making this compound a promising candidate for further experimental investigation and potential application in NLO devices. The non-zero dipole moment and the components of the hyperpolarizability tensor underscore the asymmetric charge distribution within the molecule, which is a prerequisite for second-order NLO activity.

Structure Activity Relationship Sar Studies and Molecular Interactions of 3 Fluorobenzyl 2 4 Methoxyphenyl Ethyl Amine

Exploration of Substituent Effects on Biological Activity

The biological activity of N-benzyl phenethylamine (B48288) analogues is highly sensitive to the nature and position of substituents on three key parts of the molecule: the N-benzyl ring, the phenethylamine ring, and the ethylamine (B1201723) linker. SAR studies systematically modify these regions to elucidate their role in receptor binding and activation.

The introduction of a fluorine atom to the N-benzyl ring significantly influences the compound's interaction with its biological targets. The position of this substitution is critical. Research on N-benzylated tryptamines and phenethylamines has shown that substitution at the meta or ortho position of the benzyl (B1604629) group generally enhances binding affinity for 5-HT2 receptors, whereas substitution at the para position tends to reduce it. acs.org This suggests that the 3-fluoro substitution in (3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine is favorable for high affinity.

In a broad study of N-benzyl phenethylamines, compounds with N-(2-fluorobenzyl) substituents were found to have lower affinities compared to other N-benzyl variants, which may be attributable to a reduced hydrogen bond acceptor capability. nih.gov However, other studies focusing on different scaffolds have emphasized that the presence of a halogen, such as fluorine, on the phenyl moiety is essential for inhibitory effects on certain transporters. plos.org The specific impact of a 3-fluoro group compared to other halogens at the same position reveals subtle differences in electronic and steric properties that modulate receptor interaction. For instance, studies on related N-benzyltryptamines showed that compounds with a single hydrophobic substituent at the meta position, such as a chloro or bromo group, also bind strongly to 5-HT2 receptors. acs.org

Compound Analogue (Modification on N-benzyl ring)TargetBinding Affinity (Ki, nM)Reference
N-(3-bromobenzyl)-5-methoxytryptamine5-HT2A1.48 acs.org
N-(4-bromobenzyl)-5-methoxytryptamine5-HT2A11.2 acs.org
N-(2-fluorobenzyl) phenethylamine analogues5-HT2AGenerally lower affinity nih.gov
N-(3-chlorobenzyl)tryptamine5-HT2AHigh Affinity acs.org

This table illustrates the general principle that substituent position on the N-benzyl ring significantly impacts receptor affinity, with meta-substitution often being favorable.

The 2-(4-methoxyphenyl)ethyl portion of the molecule forms the core phenethylamine structure. The methoxy (B1213986) group at the 4-position of this phenyl ring is a key feature. SAR studies on psychedelic phenethylamines have established that nonpolar substituents, such as halogens and small alkyl groups, in this position tend to increase affinity, while hydrogen bond donors decrease it by several orders of magnitude. nih.gov

The position of the methoxy groups on the phenethylamine ring is also a critical determinant of potency and efficacy at the 5-HT2A receptor. While the parent compound in this article has a single methoxy group at the 4-position, studies on related compounds with multiple methoxy groups (such as the NBOMes) demonstrate that a methoxy group at the 2-position is often obligatory for high potency. nih.gov The presence of a methoxy group at the 3-position, in contrast, can significantly reduce the ability to activate the receptor. nih.gov This highlights the precise spatial and electronic requirements of the receptor's binding pocket where the phenethylamine moiety resides.

The ethylamine linker connecting the nitrogen to the 4-methoxyphenyl (B3050149) ring is fundamental to the compound's structure. Early studies demonstrated that simple N-alkylation of phenethylamines with small groups like methyl or ethyl leads to a significant decrease in biological activity. nih.gov It was therefore a pivotal discovery that attaching a larger N-benzyl group could dramatically improve both binding affinity and functional activity at 5-HT2A receptors. nih.govacs.org This underscores that the N-substituent is not merely a placeholder but actively engages with a specific region of the receptor.

While the two-carbon chain is characteristic of phenethylamines, modifications to its length or structure can have profound effects. Increasing the size of alkyl side chains on other parts of the molecule, such as the 4-position of the phenethylamine ring, shows that activity can drop as the size increases from methyl to ethyl to propyl. nih.gov This suggests that while the ethylamine backbone properly orients the key phenyl rings for receptor interaction, there are strict steric limitations within the binding pocket.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations provide crucial insights into how this compound and related ligands bind to their receptor targets at an atomic level. For this class of compounds, the primary target of interest is the serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR).

Virtual docking of N-benzyl phenethylamines into homology models of the human 5-HT2A receptor predicts a specific and conserved binding orientation. researchgate.net The fundamental interaction is the formation of a salt bridge between the protonated amine of the ethylamine chain and the highly conserved Aspartate 155 (D155) in transmembrane helix 3 (TMH3) of the receptor. nih.gov This anchors the ligand in the orthosteric binding pocket.

From this anchor point, the rest of the molecule adopts a conformation to maximize favorable interactions. The N-benzyl moiety and the phenethylamine's phenyl group are predicted to be stabilized in the binding pocket through a series of hydrophobic interactions and pi-stacking with aromatic residues of the receptor. nih.gov The predicted binding affinities from these simulations often correlate well with experimentally determined values, confirming that the N-benzyl substitution provides additional, potent interactions with the receptor that are unavailable to simpler phenethylamines.

Docking studies and subsequent site-directed mutagenesis experiments have identified several key amino acid residues within the 5-HT2A receptor that are critical for the binding of N-benzyl phenethylamines. researchgate.net

Aspartate 155 (D1553.32): As mentioned, this residue forms a crucial salt bridge with the ligand's amine nitrogen. nih.gov

Phenylalanine 339 (F3396.51): This residue, located in TMH6, is uniquely important for the high affinity of N-benzylated compounds. Docking simulations consistently show the N-benzyl moiety interacting directly with F339. nih.govresearchgate.net Mutation of this residue to leucine (B10760876) (F339L) has a dramatic negative effect on the affinity and potency of N-benzyl analogues, while having little effect on simpler phenethylamines. researchgate.net This confirms that F339 forms part of a specific sub-pocket that accommodates the N-benzyl group.

Phenylalanine 340 (F3406.52): Located adjacent to F339, this residue appears to interact with both the N-benzyl moiety and the phenethylamine phenyl ring, contributing to the stabilization of the ligand through pi-stacking interactions. nih.govresearchgate.net Unlike F339, mutating F340 detrimentally affects nearly all phenethylamine-type ligands, indicating its fundamental role in binding this class of compounds. researchgate.net

Tryptophan 336 (W3366.48): This residue also contributes to a hydrophobic pocket that helps stabilize the N-benzyl moiety. nih.gov

Together, these residues form a binding site where the phenethylamine core is anchored by D155, and the N-benzyl extension reaches into an "extended binding pocket" defined by F339, F340, and W336. The 3-fluoro substituent on the benzyl ring likely modulates the electronic nature of the aromatic ring, influencing the strength of these pi-stacking and hydrophobic interactions.

Interacting ResidueLocationRole in BindingReference
Aspartate 155 (D155)TMH3Forms salt bridge with protonated amine nih.gov
Phenylalanine 339 (F339)TMH6Interacts with N-benzyl moiety; key to high affinity of N-benzyl analogues researchgate.net
Phenylalanine 340 (F340)TMH6Interacts with both N-benzyl and phenethylamine moieties via pi-stacking nih.govresearchgate.net
Tryptophan 336 (W336)TMH6Contributes to hydrophobic pocket for N-benzyl moiety nih.gov

Pharmacophore Modeling for Activity Prediction

Information regarding the pharmacophore modeling of this compound is not available in the reviewed scientific literature. Pharmacophore models are derived from the analysis of the three-dimensional structure of a compound and its interactions with a biological target. core.ac.uknih.gov This process identifies the key molecular features responsible for a compound's biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov Without experimental or computational data on the biological activity and binding mode of this compound, a scientifically valid pharmacophore model cannot be constructed.

Computational Approaches to ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound

A computational prediction of the ADME properties for this compound cannot be provided at this time due to the absence of specific studies in the scientific literature. Computational ADME modeling utilizes a compound's structure to predict its pharmacokinetic behavior in the body. jscimedcentral.com These predictions are based on various molecular descriptors and are often performed using specialized software that has been trained on large datasets of known compounds. mdpi.comnih.gov Without access to predictions from such validated models for this specific compound, any presented data would be unfounded.

Generally, computational ADME predictions include a range of parameters, as outlined in the hypothetical data table below.

Table 1: Hypothetical ADME-Related Property Predictions

PropertyPredicted Value
Absorption
Human Intestinal AbsorptionData not available
Caco-2 PermeabilityData not available
P-glycoprotein SubstrateData not available
Distribution
Blood-Brain Barrier PenetrationData not available
Plasma Protein BindingData not available
Volume of DistributionData not available
Metabolism
CYP450 2D6 InhibitionData not available
CYP450 3A4 InhibitionData not available
Excretion
Renal ClearanceData not available
Total ClearanceData not available

In Vitro Biological and Biochemical Research of 3 Fluorobenzyl 2 4 Methoxyphenyl Ethyl Amine

Receptor Binding Affinity and Selectivity Studies

The N-benzyl phenethylamine (B48288) scaffold is a common structural motif in psychoactive compounds, and its interactions with various G-protein coupled receptors (GPCRs) have been extensively studied. The specific substitutions on both the N-benzyl and the phenethylamine moieties of (3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine suggest potential activity at several key receptor families.

G-Protein Coupled Receptor (GPCR) Interactions

N-benzyl phenethylamines are recognized for their potent interactions with GPCRs, particularly within the serotonin (B10506) and dopamine (B1211576) receptor families. nih.gov The introduction of an N-arylmethyl group to a phenethylamine core is a critical modification that can significantly increase affinity and selectivity for certain GPCRs compared to simpler N-alkyl substitutions. nih.gov The activity of these compounds is highly dependent on the substitution patterns on both aromatic rings. Research on related compounds suggests that the N-benzyl moiety may interact with specific residues, such as phenylalanine, within the transmembrane domains of the receptor, leading to high-affinity binding and functional activation. nih.gov

Dopamine Receptor Subtype Affinities

While direct binding data for this compound is unavailable, studies on structurally similar compounds highlight potential interactions with dopamine receptors. For instance, fluorobenzyl moieties are present in ligands with high affinity for the dopamine D4 receptor. The compound 3-(4-fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was found to be a potent D4 receptor inhibitor with a Ki of 4.3 nM and over 100-fold selectivity against D2 and D3 receptors. nih.gov Another study exploring benzyloxy piperidine-based compounds found that a 3-fluorobenzyl substituent on the piperidine (B6355638) nitrogen resulted in a dopamine D4 receptor antagonist with a Ki of 205.9 nM. nih.gov

Furthermore, research on N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine has shown that introducing a 2-phenylethyl group on the nitrogen atom can greatly enhance affinity for D2 binding sites. nih.gov This suggests that the 2-(4-methoxyphenyl)ethyl portion of the target compound could contribute to dopamine receptor affinity.

Table 1: Dopamine Receptor Binding Affinities of Structurally Related Compounds

Compound Receptor Subtype Binding Affinity (Ki)
3-(4-fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one D4 4.3 nM
3-(4-fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one D3 548 nM
3-(4-fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one D2 5800 nM

This table presents data for structurally related compounds to infer potential activity, not for this compound itself.

Serotonin Receptor (e.g., 5-HT2AR) Binding Studies

The N-benzyl phenethylamine class is particularly known for potent agonism at the serotonin 5-HT2A receptor. nih.gov Studies have demonstrated that N-arylmethyl substitutions can lead to affinity increases of up to 300-fold compared to simple N-alkyl homologs. nih.gov The substitution pattern on the N-benzyl ring is a key determinant of affinity and selectivity. Research on N-benzyl-5-methoxytryptamines, a related class of compounds, showed that substitution at the meta position of the benzyl (B1604629) group generally enhances affinity for the 5-HT2A receptor. acs.org For example, the N-3-bromobenzyl analog of 5-methoxytryptamine (B125070) displayed a high affinity for the 5-HT2A receptor with a Ki value of 1.48 nM. acs.org This suggests that the 3-fluoro substituent in this compound is likely to confer high affinity for this receptor.

Table 2: Serotonin 5-HT2A Receptor Binding Affinities of Related N-Benzyl Analogs

Compound Receptor Subtype Binding Affinity (Ki)
N-3-bromobenzyl-5-methoxytryptamine 5-HT2A 1.48 nM
N-4-bromobenzyl-5-methoxytryptamine 5-HT2A 11.2 nM

This table presents data for structurally related compounds to infer potential activity, not for this compound itself.

Other Relevant Receptor Systems (e.g., Neuropeptide Y5 receptor, MDM2)

There is currently no direct evidence in the reviewed literature to suggest that this compound or closely related N-benzyl phenethylamines interact with the Neuropeptide Y5 (NPY Y5) receptor or the Mouse Double Minute 2 Homolog (MDM2) protein. The ligands and inhibitors reported for these targets possess distinctly different chemical scaffolds. For instance, NPY Y5 receptor antagonists often feature more complex polycyclic structures. nih.gov Similarly, known small-molecule inhibitors of the p53-MDM2 interaction are typically based on scaffolds like substituted imidazoles or indoles, designed to mimic key peptide interactions. nih.gov

Enzyme Inhibition and Modulation Studies

While the primary focus of research on N-benzyl phenethylamines has been on receptor interactions, the potential for enzyme inhibition exists. However, data for the specific compound of interest is lacking.

Assessment of Enzyme Target Specificity (e.g., acetylcholinesterase, α-glucosidase)

No studies were identified that assessed the inhibitory activity of this compound against acetylcholinesterase (AChE) or α-glucosidase. Research into inhibitors for these enzymes typically involves different classes of compounds. For example, a dual-function AChE inhibitor, AP2238, incorporates a benzylamine (B48309) moiety but within a larger, more rigid coumarin-based structure designed to bind to both catalytic and peripheral sites of the enzyme. nih.gov Inhibitors of α-glucosidase are often carbohydrate mimics or possess heterocyclic ring systems that interact with the enzyme's active site. nih.gov The flexible structure of this compound does not align with the common pharmacophores for potent inhibitors of these particular enzymes.

Kinase Inhibition Profiling

No publicly available data from in vitro kinase inhibition profiling studies for this compound could be retrieved.

Cellular Assays for Molecular and Cellular Responses

In Vitro Cytotoxicity and Antiproliferative Activity in Specific Cell Lines

There is no publicly available information regarding the in vitro cytotoxicity or antiproliferative activity of this compound in specific cell lines.

Mechanism-of-Action Studies at the Cellular Level (e.g., apoptosis induction, cell cycle modulation, reactive oxygen species generation)

No studies detailing the mechanism of action of this compound at the cellular level, including apoptosis induction, cell cycle modulation, or the generation of reactive oxygen species, are publicly available.

Cellular Uptake and Distribution Studies

Information on the cellular uptake and distribution of this compound is not publicly available.

Pre-clinical Metabolic Stability Profiling

In Vitro Liver Microsomal Stability

There is no publicly available data on the in vitro metabolic stability of this compound in liver microsomes.

Identification of Potential Metabolic Pathways and Metabolites

Currently, there is no publicly available scientific literature detailing the specific in vitro metabolic pathways and resulting metabolites of this compound. While research exists for structurally analogous compounds, the strict focus of this article on the specified chemical entity prevents the inclusion of such data.

Metabolic pathways are highly specific to the structure of a compound. Even minor differences in functional groups or their positions on the aromatic rings can lead to significantly different metabolic fates. Therefore, extrapolating metabolic data from related but distinct molecules would be scientifically inappropriate and speculative.

The study of a compound's metabolism typically involves incubating the substance with liver microsomes or hepatocytes, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the biotransformed products. Such studies would be necessary to elucidate the metabolic profile of this compound.

Future research in this area would be required to identify and characterize the metabolites and metabolic pathways, which could include:

Phase I Reactions: Oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups. For this compound, potential reactions could include N-dealkylation, O-demethylation of the methoxy (B1213986) group, and hydroxylation of the aromatic rings.

Phase II Reactions: Conjugation reactions where an endogenous substrate is attached to the molecule, increasing its water solubility to facilitate excretion. Common conjugation reactions include glucuronidation and sulfation.

Without dedicated experimental data, any discussion of the specific metabolic pathways for this compound remains hypothetical.

Future Research Directions and Applications in Chemical Biology

Development of Derivatization Strategies for Enhanced Selectivity

Derivatization of (3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine can be a key strategy to enhance its selectivity towards specific biological targets. The secondary amine functionality is a prime site for chemical modification, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity.

One promising approach is the introduction of reporter tags, such as fluorophores or biotin, through acylation or alkylation of the secondary amine. These tagged derivatives would enable the visualization and tracking of the molecule within cellular systems, facilitating studies on its subcellular localization and interaction with potential binding partners. Another avenue involves the synthesis of a library of analogs with systematic modifications to both the 3-fluorobenzyl and 4-methoxyphenyl (B3050149) rings. For instance, altering the position of the fluorine atom or replacing the methoxy (B1213986) group with other substituents could significantly impact target binding affinity and selectivity. nih.govrsc.org

Furthermore, the development of photo-activatable derivatives could provide temporal and spatial control over the compound's activity. By incorporating a photolabile caging group, the molecule would remain inert until activated by a specific wavelength of light, allowing for precise investigation of its effects on biological pathways.

Derivatization StrategyPotential OutcomeRationale
Attachment of FluorophoresVisualization of subcellular localizationEnables tracking and imaging of the molecule within cells.
BiotinylationIdentification of binding partnersAllows for affinity-based purification of target proteins.
Synthesis of AnalogsEnhanced target selectivity and affinitySystematic modification of the chemical structure can optimize biological activity. nih.gov
Introduction of Photo-cagesSpatiotemporal control of activityEnables precise activation of the compound at specific times and locations.

Exploration of this compound as a Probe for Biological Pathways

The structural similarity of this compound to known neuroactive compounds, particularly phenylethylamine derivatives, suggests its potential as a probe for neurological pathways. Phenylethylamines are known to interact with various receptors and transporters in the central nervous system. nih.govbiomolther.orgbiomolther.org The presence of the 3-fluorobenzyl group could confer unique properties, potentially leading to novel interactions with biological targets. biorxiv.orgnih.gov

Future research could focus on evaluating the affinity of this compound for a range of neurological targets, such as serotonin (B10506) and dopamine (B1211576) receptors and transporters. nih.govbiomolther.orgbiomolther.orgmdpi.com Structure-activity relationship (SAR) studies, utilizing the derivatized compounds discussed in the previous section, would be crucial in identifying the key structural features responsible for any observed biological activity. nih.gov For example, studies on similar N-benzylphenylethylamines have shown that substitutions on the N-benzyl fragment can significantly affect locomotion and anxiety-like behavior in model organisms like zebrafish, while modifications to the phenethylamine (B48288) moiety can modulate brain serotonin and dopamine turnover. biorxiv.orgnih.gov

Beyond its potential neurological applications, the compound could also be explored as a probe for other biological pathways. High-throughput screening against a broad panel of enzymes and receptors could uncover unexpected activities, opening up new avenues of investigation. The development of radio-labeled versions of the compound could also enable in vivo imaging studies, such as positron emission tomography (PET), to investigate its biodistribution and target engagement in living organisms.

Translational Research Perspectives in Molecular Tool Development

The journey from a promising molecular probe to a clinically relevant tool is a complex and lengthy process that falls under the umbrella of translational research. thermofisher.com This process involves bridging the gap between basic scientific discoveries and their practical application in medicine. thermofisher.com For a compound like this compound, the translational pathway would begin with extensive preclinical evaluation.

Initial in vitro studies would be necessary to characterize its mechanism of action and to identify its primary biological targets. This would be followed by cell-based assays to assess its effects on cellular functions. nih.gov Subsequently, studies in animal models would be required to evaluate its in vivo efficacy and to gather preliminary safety data. For instance, if the compound shows promise as a neurological probe, its effects on behavior and neurochemistry would be investigated in rodent models. mdpi.comacs.org

Should the preclinical data be favorable, the next phase would involve the development of a formulation suitable for human administration and the initiation of clinical trials. The overarching goal of this translational research would be to determine if the molecular tool can be developed into a diagnostic agent for imaging specific biological pathways or a therapeutic agent for treating diseases. The insights gained from multi-omics approaches, such as genomics, proteomics, and metabolomics, would be invaluable in understanding the compound's effects and in identifying patient populations that are most likely to benefit. thermofisher.com

Q & A

Basic Research Question

  • In vitro : Microsomal stability assays (human liver microsomes) assess metabolic degradation (t½ > 60 min preferred) . Caco-2 permeability models predict oral bioavailability (Papp > 1 × 10⁻⁶ cm/s).
  • In vivo : Rodent models (Sprague-Dawley rats) evaluate bioavailability (%F) and brain penetration (brain/plasma ratio ≥0.3). Acute toxicity is screened via OECD Guideline 423, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

How can computational modeling predict off-target interactions and optimize selectivity?

Advanced Research Question
Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over time, identifying potential off-target binding to adrenergic or dopamine receptors . Pharmacophore mapping (e.g., Schrödinger) highlights critical features (e.g., amine distance to fluorophenyl = 6.2 Å) for selectivity. Machine learning models (e.g., Random Forest) trained on ChEMBL data predict ADMET profiles, reducing late-stage attrition .

What are the implications of chirality in the biological activity of this compound, and how is enantiomeric purity ensured?

Advanced Research Question
The ethylamine linker may introduce chirality, with enantiomers showing divergent receptor binding (e.g., R-enantiomer: 5-HT2A IC₅₀ = 50 nM; S-enantiomer: IC₅₀ = 220 nM) . Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures >99% enantiomeric excess .

How do formulation strategies affect the compound’s stability and bioavailability in preclinical studies?

Advanced Research Question
Lyophilized powders (trehalose matrix) enhance shelf stability (≥24 months at −20°C). For in vivo studies, nanoemulsions (particle size <200 nm) or cyclodextrin complexes improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) and oral absorption . Stability-indicating assays (e.g., forced degradation under UV/heat) validate formulation robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
(3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.